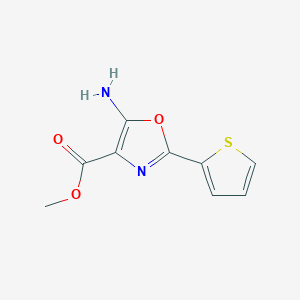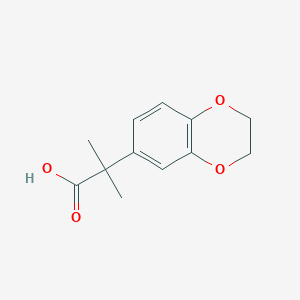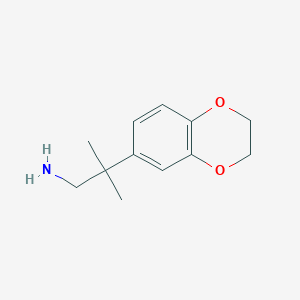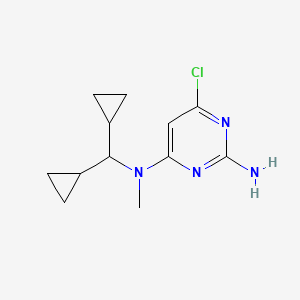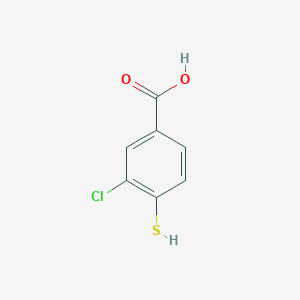![molecular formula C11H17N7O3 B1420994 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol CAS No. 1199215-75-2](/img/structure/B1420994.png)
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C11H17N7O3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
The compound has been involved in reactions with aliphatic alcohols and water, leading to the formation of mono- and dialkoxy-1,2,4,5-tetrazines and 6-substituted 3-hydroxy-1,2,4,5-tetrazines. The dissociation constants of the latter were determined, highlighting its reactivity and potential in synthetic chemistry (Ishmetova et al., 2009).
Crystal Structure Analysis
In-depth crystal structure analyses of derivatives of the compound have been conducted. This includes research on unsymmetrical 1,2,4,5-tetrazine derivatives, where structural aspects like bond length, angle patterns, and stabilization through intermolecular interactions were examined (Xu et al., 2012).
Synthetic Modifications and Properties
The compound's derivatives have been synthesized and characterized, revealing information about their thermal stability and energetic characteristics. This includes the study of high-nitrogen tetrazine derivatives, indicating its potential in materials science, particularly in the development of materials requiring high thermal stability (Rudakov et al., 2017).
Application in Heterocyclic Chemistry
The compound's derivatives have been used in the synthesis of various heterocyclic compounds. This includes the synthesis of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones, demonstrating its utility in creating complex molecular structures (Adib et al., 2014).
Ligand Synthesis and Coordination Chemistry
The derivatives of this compound have been used in synthesizing flexible ligands for potential applications in coordination chemistry. This includes the preparation of various bis(pyrazol-1-yl)alkanes and related ligands, offering insights into the flexibility and reactivity of such compounds (Potapov et al., 2007).
Energetic Material Research
Its derivatives have been studied for their properties as energetic materials. Research focused on the synthesis and characterization of unsymmetrical s-tetrazine derivatives like DPHM, examining aspects like thermal behavior, safety, and detonation properties (Chen et al., 2018).
Polymer Modification
The compound's derivatives have been incorporated into polymers, like in the modification of poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activity (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-[[6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]amino]-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7O3/c1-7-3-8(2)18(17-7)10-15-13-9(14-16-10)12-11(4-19,5-20)6-21/h3,19-21H,4-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGCPDUZWSTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)NC(CO)(CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



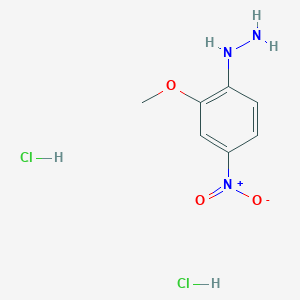
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)



![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
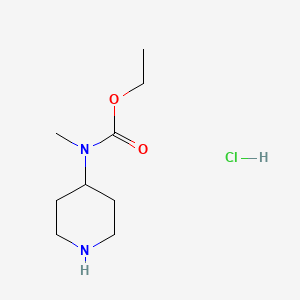
![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)
